![molecular formula C20H27N3O3S B7458394 1-[[4-(Diethylsulfamoyl)phenyl]methyl]-3-(2-phenylethyl)urea](/img/structure/B7458394.png)
1-[[4-(Diethylsulfamoyl)phenyl]methyl]-3-(2-phenylethyl)urea
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Overview
Description
1-[[4-(Diethylsulfamoyl)phenyl]methyl]-3-(2-phenylethyl)urea, also known as DESI-3, is a synthetic compound that has gained attention in scientific research due to its potential as a therapeutic agent. DESI-3 is a urea derivative that has shown promising results in various studies, including its ability to inhibit cancer cell growth and its potential use as a treatment for Alzheimer's disease.
Mechanism of Action
The mechanism of action of 1-[[4-(Diethylsulfamoyl)phenyl]methyl]-3-(2-phenylethyl)urea involves its ability to inhibit the activity of an enzyme called carbonic anhydrase IX (CA IX). CA IX is overexpressed in many types of cancer cells and plays a role in the regulation of pH in the tumor microenvironment. By inhibiting CA IX, 1-[[4-(Diethylsulfamoyl)phenyl]methyl]-3-(2-phenylethyl)urea disrupts the pH balance in cancer cells, leading to cell death.
Biochemical and Physiological Effects:
In addition to its potential use in cancer treatment, 1-[[4-(Diethylsulfamoyl)phenyl]methyl]-3-(2-phenylethyl)urea has also been studied for its effects on the brain. Studies have shown that 1-[[4-(Diethylsulfamoyl)phenyl]methyl]-3-(2-phenylethyl)urea can cross the blood-brain barrier and inhibit the activity of acetylcholinesterase, an enzyme that breaks down the neurotransmitter acetylcholine. This suggests that 1-[[4-(Diethylsulfamoyl)phenyl]methyl]-3-(2-phenylethyl)urea may be a potential treatment for Alzheimer's disease, a neurodegenerative disorder characterized by a decrease in acetylcholine levels.
Advantages and Limitations for Lab Experiments
One advantage of 1-[[4-(Diethylsulfamoyl)phenyl]methyl]-3-(2-phenylethyl)urea is its ability to selectively target cancer cells while sparing healthy cells. This makes it a promising candidate for cancer treatment with fewer side effects than traditional chemotherapy drugs. However, 1-[[4-(Diethylsulfamoyl)phenyl]methyl]-3-(2-phenylethyl)urea has some limitations in terms of its solubility and stability, which may affect its efficacy in vivo.
Future Directions
There are several potential future directions for research on 1-[[4-(Diethylsulfamoyl)phenyl]methyl]-3-(2-phenylethyl)urea. One area of interest is the development of new cancer treatments based on 1-[[4-(Diethylsulfamoyl)phenyl]methyl]-3-(2-phenylethyl)urea. Researchers may also investigate the use of 1-[[4-(Diethylsulfamoyl)phenyl]methyl]-3-(2-phenylethyl)urea in combination with other cancer therapies to enhance its efficacy. Additionally, further studies are needed to explore the potential use of 1-[[4-(Diethylsulfamoyl)phenyl]methyl]-3-(2-phenylethyl)urea as a treatment for Alzheimer's disease and other neurodegenerative disorders.
Synthesis Methods
The synthesis of 1-[[4-(Diethylsulfamoyl)phenyl]methyl]-3-(2-phenylethyl)urea involves the reaction of 1,3-diarylurea with diethyl sulfamoyl chloride in the presence of a base such as triethylamine. The reaction proceeds through a nucleophilic substitution mechanism, resulting in the formation of 1-[[4-(Diethylsulfamoyl)phenyl]methyl]-3-(2-phenylethyl)urea as a white solid.
Scientific Research Applications
1-[[4-(Diethylsulfamoyl)phenyl]methyl]-3-(2-phenylethyl)urea has been studied extensively for its potential use in cancer treatment. Studies have shown that 1-[[4-(Diethylsulfamoyl)phenyl]methyl]-3-(2-phenylethyl)urea inhibits the growth of various cancer cell lines, including breast, lung, and prostate cancer cells. Additionally, 1-[[4-(Diethylsulfamoyl)phenyl]methyl]-3-(2-phenylethyl)urea has been shown to induce apoptosis, or programmed cell death, in cancer cells. These findings suggest that 1-[[4-(Diethylsulfamoyl)phenyl]methyl]-3-(2-phenylethyl)urea may be a promising candidate for the development of new cancer treatments.
properties
IUPAC Name |
1-[[4-(diethylsulfamoyl)phenyl]methyl]-3-(2-phenylethyl)urea |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H27N3O3S/c1-3-23(4-2)27(25,26)19-12-10-18(11-13-19)16-22-20(24)21-15-14-17-8-6-5-7-9-17/h5-13H,3-4,14-16H2,1-2H3,(H2,21,22,24) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
ABWPFJXFJKONPN-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCN(CC)S(=O)(=O)C1=CC=C(C=C1)CNC(=O)NCCC2=CC=CC=C2 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H27N3O3S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
389.5 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
1-[[4-(Diethylsulfamoyl)phenyl]methyl]-3-(2-phenylethyl)urea |
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